1-Cyclopropyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrrolidin-2-one
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Overview
Description
1-Cyclopropyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrrolidin-2-one is a complex organic compound that features a cyclopropyl group, a trifluoromethyl-substituted piperidine ring, and a pyrrolidinone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Cyclopropyl Group Addition: The cyclopropyl group is added via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Pyrrolidinone Core: The final step involves the formation of the pyrrolidinone core through cyclization reactions involving amide or lactam precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Cyclopropyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogenation catalysts like palladium on carbon can convert the compound to its reduced forms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
Scientific Research Applications
1-Cyclopropyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrrolidin-2-one can be compared with similar compounds such as:
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents, such as 1-(trifluoromethyl)piperidine.
Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone cores but different substituents, such as 3-(trifluoromethyl)pyrrolidin-2-one.
Cyclopropyl Derivatives: Compounds with similar cyclopropyl groups but different core structures, such as cyclopropylamine derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19F3N2O |
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Molecular Weight |
276.30 g/mol |
IUPAC Name |
1-cyclopropyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H19F3N2O/c14-13(15,16)9-3-6-17(7-4-9)11-5-8-18(12(11)19)10-1-2-10/h9-11H,1-8H2 |
InChI Key |
ARCZKIUIGKRYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC(CC3)C(F)(F)F |
Origin of Product |
United States |
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